
3',5'-Dichloro-biphenyl-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Dichloro-biphenyl-2-amine is an organic compound with the molecular formula C12H9Cl2N. It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3’,5’-Dichloro-biphenyl-2-amine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of 3’,5’-Dichloro-biphenyl-2-amine may involve multi-step synthesis processes. These processes often start with the chlorination of biphenyl, followed by amination to introduce the amine group. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Dichloro-biphenyl-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
3’,5’-Dichloro-biphenyl-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3’,5’-Dichloro-biphenyl-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3’,4’-Dichloro-5-fluorobiphenyl-2-amine: This compound has similar structural features but includes a fluorine atom, which can alter its chemical and biological properties.
3’,5’-Dichloro-4-methoxybiphenyl-2-amine:
Uniqueness
3’,5’-Dichloro-biphenyl-2-amine is unique due to its specific substitution pattern, which can affect its chemical reactivity and interactions with biological targets. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C12H9Cl2N |
|---|---|
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
2-(3,5-dichlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H,15H2 |
Clave InChI |
OYTLRQNDXDWCCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



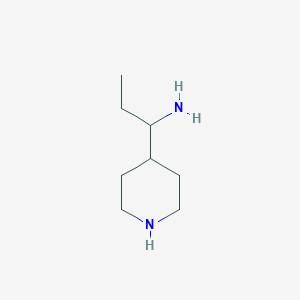



![1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B13034547.png)

![1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034564.png)
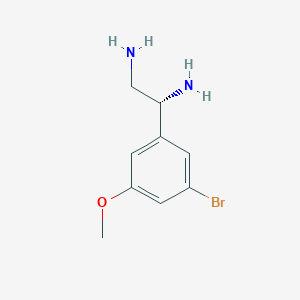

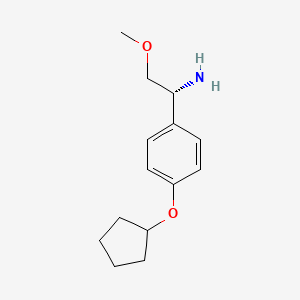
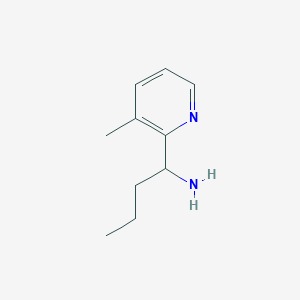
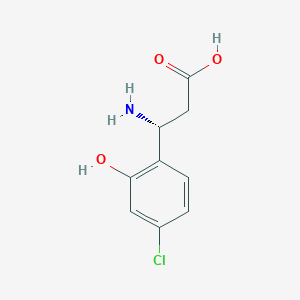
![(5AS,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13034601.png)
